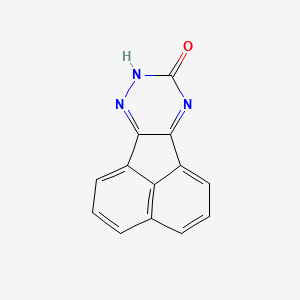
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one is a polycyclic aromatic compound that contains a triazine ring fused with an acenaphthene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
準備方法
The synthesis of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one typically involves the reaction of acenaphthoquinone with guanidine in the presence of triethylamine. This reaction forms acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-imine, which is then reacted with benzoyl chloride to yield the desired product . The reaction conditions are generally mild, and the process can be carried out in a laboratory setting using standard organic synthesis techniques.
化学反応の分析
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens and other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one involves its ability to intercalate between stacked base pairs of oligonucleotides, acting as an intercalator. This property allows it to disrupt the function of DNA and RNA, leading to its antimicrobial and anticancer effects . The molecular targets include various enzymes and receptors involved in cell replication and survival pathways.
類似化合物との比較
Acenaphtho(1,2-e)(1,2,4)triazin-9(8H)-one can be compared with other similar compounds, such as:
Acenaphtho(1,2-e)(1,2,4)triazin-9-thiol: This compound has a thiol group instead of a ketone group, which gives it different chemical properties and biological activities.
Ethyl (acenaphtho(1,2-e)(1,2,4)triazin-9-ylsulfanyl)acetate: This derivative contains an ethyl ester group, which can affect its solubility and reactivity. The uniqueness of this compound lies in its specific structure, which allows it to interact with biological molecules in a distinct manner, leading to its diverse range of applications.
特性
CAS番号 |
70154-23-3 |
|---|---|
分子式 |
C13H7N3O |
分子量 |
221.21 g/mol |
IUPAC名 |
11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10,14-heptaen-13-one |
InChI |
InChI=1S/C13H7N3O/c17-13-14-11-8-5-1-3-7-4-2-6-9(10(7)8)12(11)15-16-13/h1-6H,(H,14,16,17) |
InChIキー |
NBTUUTXMLGFURK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)C4=NC(=O)NN=C4C3=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


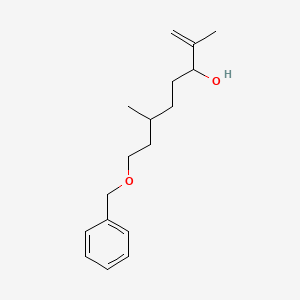
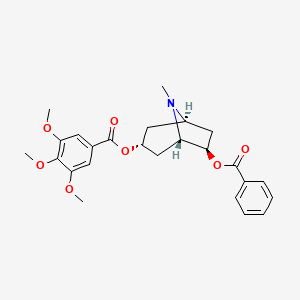
![3-[(2-Methoxyphenyl)methylidene]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B14463874.png)
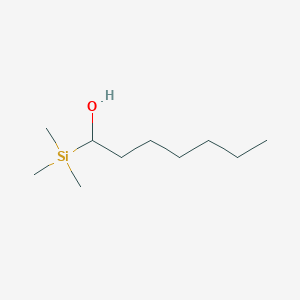
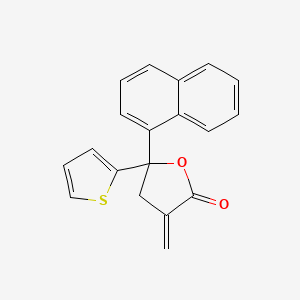

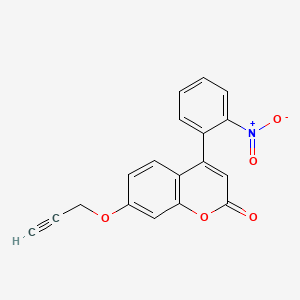
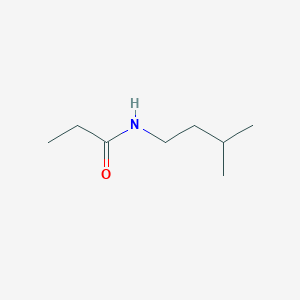
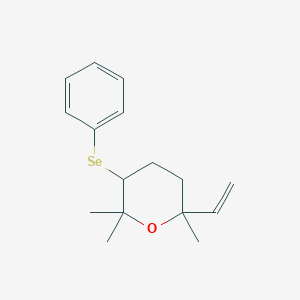
![1,2,3,4,5-Pentabromo-6-[(2,4,6-tribromophenoxy)methyl]benzene](/img/structure/B14463916.png)
![2,5-Bis[(6-methylpyridin-2-yl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B14463926.png)
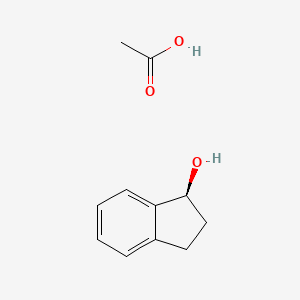
![1-Azabicyclo[3.1.0]hex-2-ene](/img/structure/B14463937.png)
![N-[4-(Diethylamino)-3-methoxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B14463938.png)
